2-hydroxy-1H-pyridin-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c7-4-1-2-6-5(8)3-4/h1-3H,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZJPIDPVXJEME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=CC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CNC(=CC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Studies on Tautomerism Within the 2 Hydroxy 1h Pyridin 4 One Scaffold and Analogous Pyridinone Systems
Comprehensive Investigations of Tautomeric Equilibria
The tautomeric balance in pyridinone systems is highly sensitive to the surrounding environment. Detailed studies in the gas phase, solution, and solid state have revealed the distinct energetic preferences for different tautomers, driven by intrinsic molecular properties and intermolecular interactions.
In the isolated environment of the gas phase, intramolecular factors dictate tautomeric preference. For the analogous 2-hydroxypyridine (B17775)/2-pyridone system, the hydroxy tautomer (2-hydroxypyridine) is generally found to be slightly more stable. voer.edu.vnstackexchange.com Spectroscopic techniques, such as microwave and infrared spectroscopy, combined with high-level ab initio and density functional theory (DFT) calculations, have been instrumental in quantifying this preference. nih.govresearchgate.net
Computational studies have provided valuable insights into the energetic landscape of this tautomerization. The energy difference between the two tautomers in the gas phase is small, typically on the order of a few kilojoules per mole. nih.govwikipedia.org For instance, the gas-phase internal energy difference has been reported to be approximately 3 kJ/mol in favor of the enol form. nih.gov Theoretical calculations have estimated this difference to be around 0.3 kcal/mol (approximately 1.25 kJ/mol), highlighting the delicate energy balance between the two forms. wayne.edu
| Method | ΔE (kJ/mol) | Reference |
|---|---|---|
| IR Spectroscopy | -2.43 to -3.3 | wikipedia.org |
| Microwave Spectroscopy | -0.81 | acs.org |
| Ab initio (MP2/6-31+G**) | -0.64 | acs.org |
| Ab initio (various levels) | ca. -3 | nih.gov |
The tautomeric equilibrium of pyridinone systems is profoundly influenced by the solvent. voer.edu.vn The general trend observed is that non-polar solvents favor the hydroxy form, while polar solvents shift the equilibrium towards the keto (pyridone) form. stackexchange.comwikipedia.org
The shift in tautomeric preference with solvent polarity can be attributed to the differing dipole moments of the tautomers. The pyridone form is significantly more polar than the hydroxypyridine form. wuxibiology.com Consequently, polar solvents preferentially solvate and stabilize the more polar pyridone tautomer. In contrast, in non-polar solvents like cyclohexane, the two tautomers can coexist in comparable amounts. stackexchange.comnih.gov In highly polar solvents such as water, the equilibrium is overwhelmingly shifted towards the pyridone form. voer.edu.vnnih.gov For the 2-hydroxypyridine/2-pyridone system, the equilibrium constant (Keq = [pyridone]/[hydroxypyridine]) can change dramatically with the solvent. wuxibiology.com
| Solvent | Dielectric Constant (ε) | KT | Reference |
|---|---|---|---|
| Gas Phase | 1 | ~0.4 | nih.gov |
| Cyclohexane | 2.02 | 1.7 | wuxibiology.com |
| Chloroform | 4.81 | 6.0 | wuxibiology.com |
| Acetonitrile (B52724) | 37.5 | ~160 | acs.org |
| Water | 80.1 | ~900 | nih.gov |
Beyond bulk polarity, specific interactions between the solute and solvent molecules, particularly hydrogen bonding, play a crucial role in stabilizing the pyridone tautomer. Protic solvents like water can act as both hydrogen bond donors and acceptors, effectively solvating the amide-like functionality of the pyridone form. wuxibiology.com Computational studies have shown that even a single water molecule can significantly stabilize the 2-pyridone tautomer through the formation of a hydrogen-bonded bridge. wuxibiology.com This microsolvation effect contributes to shifting the equilibrium towards the keto form. wuxibiology.com In binary solvent mixtures, such as 1,4-dioxane (B91453) and water, the change in absorbance intensities of the tautomers can be analyzed to determine the number of water molecules involved in solvating the polar centers of each tautomer. elsevierpure.comresearchgate.net
In the solid state, the 2-pyridone tautomer is predominantly favored. nih.gov This preference is confirmed by X-ray crystallography, which shows that the hydrogen atom is located on the nitrogen rather than the oxygen. nih.govwikipedia.org Infrared (IR) spectroscopy of the solid state further supports this, revealing the presence of a characteristic C=O stretching frequency and the absence of O-H stretching frequencies. nih.govwikipedia.org The stability of the pyridone form in the crystal is attributed to the formation of strong intermolecular hydrogen bonds, which lead to well-ordered structures, such as helical arrangements. wikipedia.org While dimers can be present in solution, the solid-state packing of 2-pyridone itself does not typically involve a dimeric form, though some substituted derivatives do form dimers in the solid state. wikipedia.org
Solution-Phase Tautomerism: Influence of Solvent Environment
Mechanistic Elucidation of Proton Transfer Processes
The interconversion between tautomers involves the transfer of a proton. The mechanism of this proton transfer can be complex and is highly dependent on the environment.
Direct intramolecular proton transfer in the gas phase is generally considered to have a high energy barrier due to a geometrically unfavorable transition state. wikipedia.org Theoretical calculations have estimated this barrier to be as high as 125 or 210 kJ/mol. wikipedia.org
More feasible pathways for tautomerization often involve intermolecular proton transfer facilitated by other molecules. One such mechanism is a self-catalyzed process involving the formation of a dimer. wikipedia.org In this pathway, a double proton transfer occurs within the hydrogen-bonded dimer, leading to the interconversion of both molecules simultaneously. This process has a significantly lower activation energy compared to the direct intramolecular transfer. hmdb.ca
Solvent molecules can also play a direct role in mediating the proton transfer. Protic solvents can form a bridge between the proton donor and acceptor sites, facilitating the transfer through a concerted mechanism. wuxibiology.com Theoretical studies on pyridine (B92270) protonation in water clusters have shown that the activation energy for proton transfer decreases as the number of water molecules in the cluster increases. nih.gov For the tautomerization of 2-hydroxypyridine, the presence of a single water molecule has been shown to dramatically reduce the energy barrier for the reaction. wuxibiology.com Computational investigations have explored various reaction pathways, including water-assisted intermolecular transfer and isomerization via dimer formation, and have found these to have significantly lower activation energies than the uncatalyzed intramolecular process. pku.edu.cn
Intramolecular Proton Transfer Pathways and Energy Barriers
Intramolecular proton transfer involves the direct migration of a proton from the hydroxyl group to the ring nitrogen (or carbonyl oxygen) within a single, isolated molecule. Theoretical investigations into this mechanism for analogous compounds like 2-hydroxypyridine have consistently shown it to be an energetically demanding process. The transition state for this 1,3-proton shift involves a highly strained, three-membered ring structure, resulting in a significant activation energy barrier.
Computational studies using density functional theory (DFT) at the B3LYP/6-31G(d) level calculated a high activation energy of 137.2 kJ·mol⁻¹ for the direct intramolecular tautomerization of 2-hydroxypyridine. pku.edu.cn This substantial energy barrier indicates that the uncatalyzed, direct intramolecular pathway is kinetically unfavorable and unlikely to be a significant contributor to the tautomeric equilibrium under typical conditions. pku.edu.cnrsc.org
| System | Pathway | Calculated Activation Energy (kJ·mol⁻¹) | Reference |
|---|---|---|---|
| 2-Hydroxypyridine | Direct Intramolecular Transfer | 137.2 | pku.edu.cn |
Intermolecular Proton Transfer Mechanisms
In contrast to the high-energy intramolecular route, intermolecular pathways, which involve other molecules acting as catalysts or bridges, are significantly more favorable energetically. pku.edu.cnrsc.org These mechanisms circumvent the strained transition state of the direct transfer by providing a scaffold for the proton to shuttle between the donor and acceptor sites.
In aqueous or other protic solvents, solvent molecules can play a crucial role in facilitating proton transfer. A single water molecule can act as a bifunctional catalyst, simultaneously accepting a proton from the hydroxyl group and donating a proton to the ring nitrogen, via a cyclic transition state. This water-assisted mechanism dramatically lowers the activation barrier. For the 2-hydroxypyridine system, the calculated activation energy for water-assisted intermolecular transfer is reduced to 38.7 kJ·mol⁻¹. pku.edu.cn This demonstrates that even a single solvent molecule can profoundly influence the kinetics of tautomerization.
Pyridinones are well-known to form stable, hydrogen-bonded dimers in solution and in the solid state. Within such a dimer, a concerted double proton transfer can occur, representing a highly efficient self-catalytic pathway. Each molecule in the dimer acts as a catalyst for the tautomerization of the other. This mechanism has a remarkably low activation energy. Theoretical studies on the 2-hydroxypyridine dimer have calculated the barrier for this double-proton transfer to be as low as 2.6 kJ·mol⁻¹. pku.edu.cn This pathway is considered one of the most energetically favorable mechanisms for tautomeric interconversion in non-polar solvents or at high concentrations where dimer formation is prevalent.
Proton transfer can also occur within a hydrogen-bonded complex formed between the two different tautomers (e.g., a 2-hydroxypyridine molecule and a 2-pyridone molecule). This process also presents a lower energy barrier compared to the intramolecular route. The calculated activation energy for proton transfer within such a complex is 17.3 kJ·mol⁻¹, which, while higher than the dimer-mediated path, is still significantly more favorable than the direct intramolecular transfer. pku.edu.cn
| Mechanism | Description | Activation Energy (kJ·mol⁻¹) | Reference |
|---|---|---|---|
| Water-Assisted Transfer | Proton shuttle via one H₂O molecule | 38.7 | pku.edu.cn |
| Dimer-Mediated Double Proton Transfer | Concerted transfer in a self-associated dimer | 2.6 | pku.edu.cn |
| Inter-Tautomer Complex Transfer | Transfer within a hydroxy-one complex | 17.3 | pku.edu.cn |
Theoretical and Computational Modeling of Tautomerism
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the thermodynamics and kinetics of tautomeric systems that can be challenging to probe experimentally. nih.gov
DFT methods are widely used to calculate the relative energies of tautomers, providing insight into which form is more stable under specific conditions (e.g., in the gas phase versus in solution). researchgate.net For pyridinone systems, these calculations have confirmed experimental observations that the position of the tautomeric equilibrium is highly sensitive to the environment.
Studies on analogous 2- and 4-hydroxypyridines show a general trend:
In the gas phase , the hydroxy (enol) form is typically predicted to be more stable than the pyridone (keto) form, although the energy difference can be small. stackexchange.comwayne.edu
In polar solvents and the solid state , the equilibrium shifts to favor the more polar pyridone form, which is stabilized by intermolecular hydrogen bonding with the solvent or other pyridone molecules. stackexchange.comchemtube3d.comnih.gov
Ab initio calculations that incorporate factors like geometry optimization, polarization functions, and zero-point vibrational energy have provided quantitative estimates for these energy differences. For the 4-hydroxypyridine (B47283)/4-pyridone system, calculations predict that the 4-hydroxypyridine tautomer is more stable than 4-pyridone by 2.4 kcal·mol⁻¹ (approximately 10.0 kJ·mol⁻¹) in the gas phase. wayne.edu In contrast, for the 2-hydroxypyridine/2-pyridone system, the energy difference is much smaller, with 2-pyridone being slightly more stable than 2-hydroxypyridine by about 0.3 kcal·mol⁻¹ (approximately 1.25 kJ·mol⁻¹). wayne.edu These small energy differences highlight the sensitivity of the equilibrium to subtle structural and environmental factors.
| System | More Stable Tautomer (Gas Phase) | Calculated Energy Difference | Reference |
|---|---|---|---|
| 4-Hydroxypyridine / 4-Pyridone | 4-Hydroxypyridine | 2.4 kcal·mol⁻¹ (~10.0 kJ·mol⁻¹) | wayne.edu |
| 2-Hydroxypyridine / 2-Pyridone | 2-Pyridone | 0.3 kcal·mol⁻¹ (~1.25 kJ·mol⁻¹) | wayne.edu |
Ab Initio and Semiempirical Computational Approaches
The study of tautomerism in pyridinone systems has been significantly advanced by a range of computational methods, from rigorous ab initio calculations to more efficient semiempirical approaches. These methods are crucial for determining the relative stabilities of tautomers, which are often separated by very small energy differences, making experimental determination challenging. nih.gov
Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster with Singles and Doubles (CCSD), provide a high level of theory for calculating the electronic structure and energies of molecules. nih.govwayne.edu For the analogous 2-hydroxypyridine/2-pyridone system, studies have shown that the choice of method and basis set is critical for obtaining results that align with experimental gas-phase data. nih.gov For instance, while some levels of theory may incorrectly predict the more stable tautomer, higher-level calculations, such as CCSD, often provide good agreement with experimental values which show a slight preference for the 2-hydroxypyridine form in the gas phase. nih.govwayne.edu
Density Functional Theory (DFT) has also been extensively applied, with hybrid functionals like B3LYP and M06-2X being popular choices. nih.gov The results from DFT can be sensitive to the specific functional used. For the 2-hydroxypyridine/2-pyridone equilibrium, it has been shown that different functionals can yield conflicting results regarding the most stable tautomer, highlighting the necessity of careful validation of the chosen computational method. nih.gov
Semiempirical methods, such as AM1 and MNDO, offer a computationally less expensive alternative for studying these systems. nih.gov While not as accurate as high-level ab initio or DFT methods, they can provide qualitatively correct predictions of tautomer stability and are useful for initial explorations or for studying larger, more complex systems. nih.gov For the 2-hydroxypyridine/2-pyridone system, AM1 and MNDO have been reported to give results in quantitative agreement with experimentally determined relative stabilities in the gas phase. nih.gov
The following table summarizes the calculated relative energies for the 2-hydroxypyridine/2-pyridone tautomeric pair using various computational methods, illustrating the sensitivity of the results to the level of theory.
| Method | Basis Set | ΔE (kJ/mol)a | Most Stable Tautomer Predicted |
|---|---|---|---|
| B3LYP | 6-311++G | -1.05 | 2-Pyridone |
| M062X | 6-311++G | 8.83 | 2-Hydroxypyridine |
| CCSD | 6-311++G | 5.31 | 2-Hydroxypyridine |
| CAM-B3LYP | aug-cc-pvdz | 2.01 | 2-Hydroxypyridine |
| MP2 | 6-31G | -0.64 | 2-Pyridone |
This table is based on data for the analogous 2-hydroxypyridine/2-pyridone system. Data sourced from multiple computational studies. nih.gov
Molecular Orbital Analysis and Electronic Effects on Tautomeric Equilibrium
The stability of a particular tautomer is fundamentally governed by its electronic structure. Molecular orbital (MO) analysis and the study of electronic effects provide a deeper understanding of the factors that shift the tautomeric equilibrium.
Natural Bond Orbital (NBO) analysis is a powerful tool used to interpret the results of computational calculations in terms of classical chemical concepts like lone pairs, bonds, and delocalization. nih.govacs.org For pyridinone systems, NBO analysis helps to quantify the effects of hyperconjugation and electronic delocalization, which can differ significantly between tautomers and contribute to their relative stability. nih.govnih.gov For example, in the 2-hydroxypyridine/2-pyridone system, the preference for the hydroxy form in the gas phase has been partly attributed to minimal electrostatic repulsion and steric hindrance, which outweighs the hyperconjugation present in the pyridone form. nih.gov
The concept of aromaticity is also a key determinant of tautomeric preference. nih.gov The tautomer that possesses a higher degree of aromaticity is often more stable. Aromaticity can be evaluated computationally using indices such as the Nucleus-Independent Chemical Shift (NICS). nih.govresearchgate.net Studies on analogous systems like 4-pyridone have shown that the tautomerization to the 4-hydroxypyridine form results in a significant gain in aromaticity, which is a driving force for the equilibrium position. bohrium.com
Electronic effects of substituents on the pyridine ring can modulate the position of the tautomeric equilibrium. bohrium.com Both inductive and resonance effects of substituent groups can alter the electron density distribution within the ring and on the tautomerizing functional groups, thereby favoring one tautomer over the other. For example, electron-withdrawing groups can have a different impact on the stability of the keto and enol forms compared to electron-donating groups. bohrium.com The interplay of these electronic factors, including orbital and electrostatic interactions versus Pauli repulsion, ultimately determines the favored tautomeric form. bohrium.com
The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is another important electronic parameter. A larger HOMO-LUMO gap generally implies greater chemical stability. Computational studies calculate these orbital energies for each tautomer, and the differences in their energy gaps can be correlated with their relative stabilities and reactivities. nih.gov
| Parameter | Tautomer 1 (e.g., 2-Hydroxypyridine) | Tautomer 2 (e.g., 2-Pyridone) | Implication for Equilibrium |
|---|---|---|---|
| Aromaticity (e.g., NICS values) | More Aromatic | Less Aromatic | Equilibrium favors Tautomer 1 |
| Dipole Moment | Lower | Higher | Tautomer 2 is favored in polar solvents |
| HOMO-LUMO Gap | Wider | Narrower | Tautomer 1 is generally more stable |
| Hyperconjugation (from NBO) | Less Significant | More Significant | Can favor Tautomer 2 depending on other factors |
Sophisticated Synthetic Methodologies for 2 Hydroxy 1h Pyridin 4 One and Functionalized Derivatives
General Synthetic Strategies for the 2-hydroxy-1H-pyridin-4-one Core Structure
The construction of the this compound core, also known as 2,4-dihydroxypyridine (B17372), can be achieved through several established synthetic routes. These strategies often involve the cyclization of acyclic precursors or the modification of existing heterocyclic rings.
One of the fundamental approaches involves the condensation of 1,3-dicarbonyl compounds or their equivalents with a source of ammonia (B1221849). For instance, the reaction of ethyl acetoacetate (B1235776) with diethyl malonate in the presence of aqueous ammonia can afford ethyl 4-hydroxy-2-pyridinone-3-carboxylate. nih.gov Another common strategy is the cyclization of two different components to form the pyridinone ring. nih.gov
A well-documented method for the synthesis of 2,4-dihydroxypyridine involves the decarboxylation of 4,6-dihydroxynicotinic acid. This can be achieved by heating the acid in water at high temperatures in a sealed vessel. An alternative process involves heating an alkyl or aralkyl 4,6-dihydroxy nicotinate (B505614) with phosphoric acid, where a high ratio of phosphoric acid to water is maintained to facilitate the reaction. google.com
Furthermore, 4-hydroxy-2-pyridone derivatives can be prepared by the reaction of 3-amino-3-dialkylaminopropenoates with bis(2,4,6-trichlorophenyl)malonate. digitellinc.com The transformation of 4-pyrones through reaction with amines in protic solvents also serves as a viable route to 4-pyridone derivatives. rsc.org
| Starting Materials | Reagents/Conditions | Product | Reference |
| Di(alkyl or aralkyl) acetone (B3395972) dicarboxylate, trimethylorthoformate, acetic anhydride | 1. Heat under inert atmosphere; 2. NH4OH | (Alkyl or aralkyl) 4,6-dihydroxy nicotinate | google.com |
| (Alkyl or aralkyl) 4,6-dihydroxy nicotinate | Phosphoric acid, heat (approx. 210°C) | 2,4-dihydroxypyridine | google.com |
| 4,6-dihydroxynicotinic acid | Water, heat (200°C) in a sealed vessel | 2,4-dihydroxypyridine | google.com |
| 3-Amino-3-dialkylaminopropenoates, bis(2,4,6-trichlorophenyl)malonate | Reaction conditions not specified | 4-hydroxy-2-pyridone derivatives | digitellinc.com |
| 4-Pyrone derivatives | Amines, protic solvents | 4-Pyridone derivatives | rsc.org |
Regioselective and Stereoselective Synthesis of Substituted Hydroxypyridinones
The synthesis of specifically substituted hydroxypyridinones often requires methodologies that can control the regioselectivity and stereoselectivity of the reactions. While the literature on the direct stereoselective synthesis of chiral this compound derivatives is not extensive, principles of regioselective functionalization are better established.
Regioselectivity in the functionalization of the 2,4-dihydroxypyridine core is crucial for accessing specific isomers with desired biological activities. For instance, the alkylation of dihydroxyaryl compounds, a related class of molecules, can be directed to a specific hydroxyl group by carefully selecting the base and solvent system. In the case of 2,4-dihydroxybenzaldehydes and 2,4-dihydroxyacetophenones, the use of cesium bicarbonate in acetonitrile (B52724) has been shown to favor alkylation at the 4-position with high regioselectivity. nih.govresearchgate.net This approach could potentially be adapted for the selective functionalization of the this compound scaffold.
The development of stereoselective methods is paramount for the synthesis of enantiomerically pure compounds. While specific examples for the asymmetric synthesis of this compound derivatives are not prominently featured in the provided search context, the synthesis of enantiomerically pure N-substituted 4-hydroxypyrrolidin-2-ones has been achieved through regio- and stereoselective hydroxylation using a biocatalyst, Sphingomonas sp. HXN-200. researchgate.net This highlights the potential of biocatalysis in achieving high stereocontrol in the synthesis of related heterocyclic systems.
Catalytic Approaches in Pyridinone Synthesis
Catalytic methods offer efficient and often milder conditions for the synthesis of pyridinones, with transition metal catalysts playing a significant role in recent advancements.
Transition Metal-Catalyzed Coupling Reactions (e.g., Cu-catalyzed N-arylation)
Copper-catalyzed N-arylation has emerged as a powerful tool for the synthesis of N-aryl pyridinones. These reactions typically involve the coupling of a pyridinone with an aryl halide or its equivalent. The use of copper-based catalysts allows for the N-arylation of 2- and 4-hydroxypyridines in modest to excellent yields. researchgate.net For instance, a mild copper-catalyzed approach for the N-arylation of 2-pyridones with diaryliodonium salts proceeds at room temperature to provide N-arylpyridine-2-ones in very good yields. nih.gov The choice of ligand for the copper catalyst can be critical for achieving high efficiency and selectivity.
| Pyridinone Substrate | Arylating Agent | Catalyst System | Product | Yield | Reference |
| 2-Pyridone | Diaryliodonium salts | CuCl (10 mol%), Et3N, Toluene | N-Aryl-2-pyridones | up to 99% | nih.gov |
| 2-Hydroxypyridine (B17775) | Aryl halides | Cu-based catalyst, 4,7-dimethoxy-1,10-phenanthroline | N-Aryl-2-pyridinones | Modest to excellent | researchgate.net |
| 4-Hydroxypyridine (B47283) | Aryl bromides and iodides | Cu-based catalyst, 2,2,6,6-tetramethylheptane-3,5-dione | N-Aryl-4-pyridinones | Not specified | researchgate.net |
Gold(I)-Catalyzed Cycloisomerization Routes
Gold(I) catalysts have shown remarkable utility in promoting the cycloisomerization of various unsaturated substrates to form heterocyclic compounds. While direct application to this compound was not explicitly found, the principle is demonstrated in the synthesis of other heterocycles. For example, gold(I)-catalyzed cycloisomerization of alk-4-yn-1-ones can lead to the formation of substituted furans or 4H-pyrans, depending on the substitution pattern of the starting material. The formation of N-alkenyl alkynylamides followed by a cationic Au(I)/PPh3-catalyzed cycloisomerization provides a convergent route to substituted 2-pyridones. This methodology highlights the potential of gold catalysis for the construction of the pyridinone ring from suitably designed acyclic precursors.
Cobalt(III)-Catalyzed Redox-Neutral Annulation Reactions
Cobalt(III) catalysis has been successfully employed for the redox-neutral annulation of various substrates to construct pyridinone rings. For example, the Co(III)-catalyzed redox-neutral annulation of benzamides and acrylamides with vinylene carbonate provides a route to isoquinolinones and pyridinones in very good yields. This approach is attractive due to its high atom economy and tolerance of diverse functional groups. Another example is the efficient and scalable cobalt-catalyzed redox-neutral [4+2] annulation of readily available oximes and alkynes to produce isoquinolines, with water as the only byproduct. These methods demonstrate the power of cobalt catalysis in C-H activation and annulation strategies for heterocycle synthesis.
Multi-Component Reactions for Diversified this compound Libraries
Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. MCRs are particularly well-suited for the generation of libraries of structurally diverse compounds for drug discovery purposes.
The synthesis of dihydropyridone derivatives, which are structurally related to this compound, has been achieved through various MCRs. For instance, a four-component reaction (4-CR) involving Meldrum's acid, a β-keto-ester derivative, an aromatic aldehyde, and ammonium (B1175870) acetate (B1210297) can produce polysubstituted dihydropyridones. The efficiency of this reaction can be improved by the choice of solvent and catalyst. The development of MCRs for the direct synthesis of this compound and its derivatives would provide a highly efficient route to diverse libraries of these important compounds.
Environmentally Benign Synthetic Protocols (e.g., Solvent-Free Condensations)
The development of environmentally benign synthetic methodologies for this compound and its derivatives has become a significant focus in contemporary organic chemistry, aligning with the principles of green chemistry. These protocols aim to reduce or eliminate the use of hazardous solvents, minimize energy consumption, and improve atom economy. Key strategies include solvent-free reactions, microwave-assisted synthesis, and multicomponent reactions.
One prominent green approach is the use of solvent-free or solid-state reactions. These methods not only reduce pollution and costs associated with solvent use but can also lead to higher yields, shorter reaction times, and easier product isolation. For instance, a three-component condensation reaction of alkenes, ketones, and ammonium acetate has been effectively carried out under solvent-free conditions to produce highly substituted pyridone derivatives. The reagents are simply mixed and heated in the absence of a solvent, leading to the efficient formation of the target heterocycles. This method offers significant advantages over classical synthesis, including higher yields and reduced reaction times. mdpi.comresearchgate.net
Another eco-friendly technique involves the use of infrared irradiation in solvent-free conditions. This method provides a clean and rapid activation for multicomponent reactions. For example, the synthesis of 4-aryl substituted-5-alkoxycarbonyl-6-methyl-3,4-dihydro-2(1H)-pyridones has been achieved with moderate to good yields by irradiating a mixture of an aldehyde, Meldrum's acid, and an acetoacetate derivative in the absence of a solvent. mdpi.com
Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool for the environmentally friendly synthesis of pyridin-4-one derivatives. Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields. nih.govuaeu.ac.aenih.gov This technique has been successfully applied to the synthesis of novel 2,3-dihydro-4-pyridinones from the reaction of curcumin (B1669340) with primary amines or amine acetates, using Montmorillonite K-10 as a solid catalyst. The reactions are completed within 120 seconds with yields ranging from 17% to 28%. nih.gov
Multicomponent reactions (MCRs) are inherently atom-economical and are considered a cornerstone of green chemistry. When combined with solvent-free conditions or alternative energy sources like microwave irradiation, MCRs provide a highly efficient and sustainable route to complex molecules such as functionalized pyridin-4-ones. A one-pot, four-component reaction of a p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium acetate under microwave irradiation in ethanol (B145695) exemplifies a green procedure for synthesizing pyridine (B92270) derivatives, offering excellent yields (82%–94%) and short reaction times (2–7 minutes). acs.orgnih.gov
The following tables summarize findings from various studies on the environmentally benign synthesis of pyridin-4-one derivatives.
Solvent-Free Synthesis of 4,6-Diaryl-3-cyano-2-pyridones mdpi.comresearchgate.net
| Entry | Alkene (R1) | Ketone (R2) | Product | Time (h) | Yield (%) |
| 1 | 4-Me | 4-Cl | 4a | 3 | 85 |
| 2 | 4-Cl | 4-Cl | 4b | 3 | 88 |
| 3 | 4-OMe | 4-Cl | 4c | 3.5 | 80 |
| 4 | 4-Me | 4-Me | 4d | 3 | 87 |
| 5 | 4-Cl | 4-Me | 4e | 3 | 89 |
| 6 | 4-OMe | 4-Me | 4f | 3.5 | 83 |
| 7 | 4-Me | 4-OMe | 4g | 4 | 75 |
| 8 | 4-Cl | 4-OMe | 4h | 4 | 78 |
| 9 | 4-OMe | 4-OMe | 4i | 4.5 | 70 |
Microwave-Assisted Synthesis of 2,3-Dihydro-4-pyridinones from Curcumin nih.gov
| Entry | Amine | Product | Time (s) | Yield (%) |
| 1 | n-Pentylamine | 2a | 120 | 28 |
| 2 | m-Toluidine | 2b | 120 | 19 |
| 3 | 4-Fluoroaniline | 2c | 120 | 25 |
| 4 | 4-Chloroaniline | 2d | 120 | 21 |
| 5 | 4-Bromoaniline | 2e | 120 | 23 |
| 6 | 4-Iodoaniline | 2f | 120 | 20 |
| 7 | p-Anisidine | 2g | 120 | 17 |
| 8 | 4-Aminopyrimidine | 2h | 120 | 18 |
Advanced Spectroscopic and Crystallographic Characterization of 2 Hydroxy 1h Pyridin 4 One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 2-hydroxy-1H-pyridin-4-one derivatives in solution.
1H-NMR Analysis of Proton Environments and Tautomeric Forms
Proton NMR (¹H-NMR) spectroscopy is instrumental in identifying the various proton environments within the molecule and investigating the tautomeric equilibrium between the keto and enol forms. In solution, this compound can exist in equilibrium with its tautomer, 4-hydroxy-2-pyridinone. The position of this equilibrium is influenced by factors such as solvent polarity and temperature.
The ¹H-NMR spectrum typically displays distinct signals for the protons on the pyridine (B92270) ring. For the this compound tautomer, one would expect to see signals corresponding to the protons at the C3, C5, and C6 positions. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the carbonyl and hydroxyl groups. The broad signal of the hydroxyl proton (OH) and the amide proton (NH) can also be observed, and their chemical shifts are often solvent-dependent. Deuterium exchange studies can confirm the assignment of these labile protons.
The presence of the 4-hydroxy-2-pyridinone tautomer would give rise to a separate set of signals with different chemical shifts and coupling patterns, reflecting the altered electronic distribution in the aromatic ring. wikipedia.orgwayne.edu By integrating the signals corresponding to each tautomer, the relative population of each form in a given solvent can be estimated.
Table 1: Representative ¹H-NMR Chemical Shifts (δ, ppm) for Pyridinone Tautomers in a Representative Solvent (e.g., DMSO-d₆) Note: This data is illustrative and can vary based on the specific derivative and solvent.
| Proton | This compound | 4-hydroxy-2-pyridinone |
|---|---|---|
| H-3 | ~6.0-6.2 | ~7.4-7.6 |
| H-5 | ~7.2-7.4 | ~6.1-6.3 |
| H-6 | ~7.5-7.7 | ~7.6-7.8 |
| N-H | ~11.0-12.0 | ~11.5-12.5 |
13C-NMR Structural Assignments
Carbon-13 NMR (¹³C-NMR) spectroscopy provides complementary information by revealing the electronic environment of each carbon atom in the molecule. oregonstate.edupdx.eduuobasrah.edu.iq The chemical shifts of the carbon atoms in the pyridine ring are particularly informative. The carbon atoms attached to the carbonyl group (C4 in the this compound form, C2 in the tautomer) are typically observed at the downfield end of the spectrum (around 160-180 ppm) due to the deshielding effect of the oxygen atom.
The carbons bearing the hydroxyl groups (C2 and C4, respectively) also show characteristic downfield shifts. The remaining ring carbons (C3, C5, C6) resonate at chemical shifts that are indicative of their position relative to the heteroatoms and functional groups. researchgate.net Comparing the observed ¹³C-NMR spectrum with theoretical predictions can further aid in the definitive assignment of the carbon signals and confirm the predominant tautomeric form.
Table 2: Representative ¹³C-NMR Chemical Shifts (δ, ppm) for this compound Note: This data is illustrative and can vary based on the specific derivative and solvent.
| Carbon | Approximate Chemical Shift (ppm) |
|---|---|
| C2 | ~155-165 |
| C3 | ~100-110 |
| C4 | ~170-180 |
| C5 | ~135-145 |
Two-Dimensional (2D) NMR Techniques (e.g., HSQC, HMBC) for Connectivity Determination
Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for establishing the connectivity within the molecule.
HSQC spectra correlate the chemical shifts of protons directly attached to carbon atoms. This allows for the unambiguous assignment of proton signals to their corresponding carbons, confirming the C-H framework of the molecule. hmdb.ca
HMBC spectra reveal long-range correlations between protons and carbons that are separated by two or three bonds. This technique is crucial for piecing together the molecular structure by identifying connections between different functional groups and across heteroatoms. For instance, HMBC can show correlations from the ring protons to the carbonyl carbon, confirming the core structure of the pyridinone ring.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Hydrogen Bonding Interactions
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present and the nature of intermolecular interactions, particularly hydrogen bonding. nih.govelsevierpure.comnih.govresearchgate.net
In the IR spectrum of this compound, characteristic absorption bands are observed for the various functional groups.
O-H and N-H Stretching: Broad bands in the region of 3400-2500 cm⁻¹ are indicative of O-H and N-H stretching vibrations involved in hydrogen bonding. The breadth and position of these bands can provide insight into the strength and nature of these interactions in the solid state or in solution.
C=O Stretching: A strong absorption band typically appears in the range of 1640-1680 cm⁻¹, corresponding to the carbonyl (C=O) group stretching vibration. The exact frequency can be influenced by conjugation and hydrogen bonding.
C=C and C=N Stretching: Vibrations associated with the aromatic ring (C=C and C=N stretching) are generally observed in the 1600-1400 cm⁻¹ region.
Raman spectroscopy provides complementary information, as some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. This is particularly useful for studying the symmetric vibrations of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Quantitative Tautomer Assessment
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the molecule. libretexts.org The conjugated π-system of the pyridinone ring gives rise to characteristic absorption bands in the UV-Vis region. The primary electronic transitions observed are π → π* and n → π* transitions. uzh.chyoutube.comlumenlearning.com
π → π transitions:* These are typically high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital.
n → π transitions:* These lower-intensity absorptions involve the promotion of an electron from a non-bonding orbital (e.g., on the oxygen or nitrogen atoms) to a π* antibonding orbital. libretexts.org
The position and intensity of these absorption maxima (λ_max) are sensitive to the solvent environment and the tautomeric form present. researchgate.net Since the enol and keto tautomers have different chromophores, they will exhibit distinct UV-Vis spectra. This difference can be exploited to quantitatively assess the tautomeric equilibrium by analyzing the absorbance at specific wavelengths under various conditions.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound derivatives and to obtain structural information from their fragmentation patterns. whitman.edu
High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the elemental composition and confirmation of the molecular formula. The mass spectrum will show a prominent molecular ion peak (M⁺) corresponding to the mass of the intact molecule.
The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. youtube.com Cleavage of the pyridinone ring and the loss of small, stable molecules (such as CO, H₂O, or HCN) from the molecular ion lead to the formation of characteristic fragment ions. Analyzing these fragmentation pathways can help to confirm the structure of the parent compound and its derivatives. nih.gov
Table 3: List of Compound Names
| Compound Name |
|---|
| This compound |
| 4-hydroxy-2-pyridinone |
| 2-hydroxypyridine (B17775) |
| 4-hydroxypyridine (B47283) |
| 2-pyridone |
| 4-pyrone |
X-ray Diffraction Studies for Solid-State Molecular and Crystal Structures
Single-crystal X-ray diffraction is a definitive technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous evidence of molecular connectivity, conformation, and the intricate network of intermolecular interactions that govern the crystal packing. For derivatives of this compound, which can exist in several tautomeric forms, X-ray diffraction is crucial for identifying the predominant form in the solid state.
Analysis of this compound derivatives, such as 4-hydroxy-6-methylpyridin-2(1H)-one, confirms that they crystallize in the keto-amino or pyridinone tautomeric form, rather than the enol-imine form. nih.govresearchgate.net This is a common feature for 2-pyridone systems in the solid state. nih.govwikipedia.org The crystallographic data provide a foundational dataset for understanding the molecule's intrinsic structural properties and its behavior in a condensed phase.
Determination of Bond Lengths, Bond Angles, and Molecular Geometry
The molecular geometry of this compound derivatives, as determined by X-ray crystallography, reveals the foundational bond lengths and angles that define the molecule's structure. Studies on closely related compounds like 3-hydroxy-2-methyl-4-pyridinone and 3-hydroxy-1,2-dimethyl-4-pyridinone show that the bond lengths and angles within the pyridinone ring are generally within normal ranges, consistent with the assigned lactam structure. researchgate.net
For the derivative 4-hydroxy-6-methylpyridin-2(1H)-one, the pyridinone ring is essentially planar. The precise bond lengths confirm the presence of a C=O double bond at the 2-position and a C-OH single bond at the 4-position, which is consistent with the pyridin-2(1H)-one tautomer. The internal bond angles of the heterocyclic ring show slight deviations from the ideal 120° for sp² hybridized carbon and nitrogen atoms, which is typical for a six-membered heterocyclic ring.
Table 1: Selected Intramolecular Bond Data for Pyridinone Derivatives Note: Specific bond lengths and angles for 4-hydroxy-6-methylpyridin-2(1H)-one are determined via single-crystal X-ray diffraction. The data below represents typical or average values for related structures to illustrate the molecular geometry.
| Bond/Angle | Description |
| C=O | The carbonyl group at the 2-position exhibits a distinct double-bond character. |
| C-O (hydroxyl) | The bond between the ring and the hydroxyl group at the 4-position shows clear single-bond character. |
| C-N / N-H | The bond lengths within the ring involving the nitrogen atom are consistent with its sp² hybridization. |
| C-C | Carbon-carbon bond lengths in the ring are intermediate between single and double bonds, indicating aromatic character. |
| Ring Angles | Internal ring angles are approximately 120°, with slight distortions due to the heteroatom and substituents. |
| Molecular Plane | The pyridinone ring system is largely planar, which facilitates stacking interactions in the crystal lattice. |
Analysis of Crystal Packing and Intermolecular Hydrogen Bonding Networks
The crystal packing of this compound derivatives is predominantly directed by a network of strong intermolecular hydrogen bonds. researchgate.net The presence of multiple hydrogen bond donors (N-H and O-H) and acceptors (C=O and O-H) allows for the formation of robust and intricate supramolecular architectures.
In the solid-state structure of 4-hydroxy-6-methylpyridin-2(1H)-one, both the exocyclic hydroxyl group and the endocyclic N-H group participate in hydrogen bonding. nih.govresearchgate.net The analysis reveals two primary types of interactions: an N—H···O bond and an O—H···O bond. The N—H group donates a proton to the carbonyl oxygen of a neighboring molecule, while the hydroxyl group donates its proton to the same carbonyl oxygen.
This dual interaction with the carbonyl oxygen is a key feature of the crystal packing. These hydrogen bonds link adjacent molecules, creating a cohesive two-dimensional network. Specifically, the molecules are connected via N1—H1A···O1 and O2—H2B···O1 hydrogen bonds to form a zigzag array that extends along the researchgate.net crystallographic direction. nih.govresearchgate.net This arrangement results in a layered structure parallel to the ab plane of the unit cell. nih.govresearchgate.net
Many 2-pyridone derivatives are known to form highly stable, centrosymmetric dimers through a pair of N—H···O hydrogen bonds, a motif described by the graph set R²₂(8). nih.govnih.govacs.org While this robust dimer is a common feature, the presence of the additional 4-hydroxy group in this specific class of derivatives allows for more complex and extended hydrogen-bonding networks, as seen in the layered structure of 4-hydroxy-6-methylpyridin-2(1H)-one.
Table 2: Intermolecular Hydrogen Bond Data for 4-Hydroxy-6-methylpyridin-2(1H)-one
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Code of Acceptor |
| N1-H1A···O1 | 0.86 | 1.98 | 2.8349 | 174.0 | –x + 2, –y + 2, - z + 1 |
| O2-H2B···O1 | 0.82 | 1.79 | 2.6086 | 175.0 | x – 1/2, - y + 3/2, z – 1/2 |
| Data sourced from the crystallographic study of 4-hydroxy-6-methylpyridin-2(1H)-one. nih.gov |
Coordination Chemistry and Metal Ion Interactions of Hydroxypyridinones
Ligand Design Principles for Enhanced Metal Chelation
The design of effective hydroxypyridinone-based chelators is guided by several key principles aimed at maximizing metal binding affinity and selectivity. The fundamental chelating unit is the bidentate motif provided by the ortho-positioned hydroxyl and ketone oxygen atoms on the pyridinone ring. rsc.org This arrangement forms a stable five-membered ring upon coordination with a metal ion.
A primary consideration in ligand design is the "Hard and Soft Acids and Bases" (HSAB) theory. kcl.ac.uk Hydroxypyridinones, with their two hard oxygen donor atoms, exhibit a high affinity for hard metal ions, which are characterized by high charge density. mdpi.comkcl.ac.ukrsc.org This makes them particularly effective at sequestering hard Lewis acids such as Fe(III), Al(III), and Ga(III). rsc.orgnih.gov
To enhance chelation, multiple hydroxypyridinone units can be incorporated into a single molecule, increasing the ligand's denticity from bidentate to tetradentate, hexadentate, or octadentate. mdpi.comkcl.ac.uk This "chelate effect" leads to a significant increase in the thermodynamic stability of the resulting metal complexes. researchgate.net The design of the scaffold linking these units is also crucial, as it influences the pre-organization of the ligand and the stereochemistry of the final metal complex. kcl.ac.ukresearchgate.net
Furthermore, modifications to the pyridinone ring itself, such as the introduction of various substituents, can fine-tune the ligand's electronic properties, lipophilicity, and ultimately its metal affinity. rsc.orgresearchgate.net For instance, the introduction of a 1'-hydroxyalkyl substituent at position 2 can reduce the protonation and iron complex formation constants due to intramolecular hydrogen bonding and inductive effects. rsc.org
Characterization of Metal Complex Formation Equilibria
Understanding the behavior of hydroxypyridinones in solution is critical to evaluating their efficacy as chelators. This involves characterizing the modes of coordination, the stoichiometry of the complexes formed, and their thermodynamic stability.
The primary chelation mode for 2-hydroxy-1H-pyridin-4-one and its analogues is bidentate coordination through the exocyclic oxygen atoms—the deprotonated hydroxyl group and the carbonyl group. nih.govrsc.org This O,O coordination creates a stable five-membered chelate ring with the metal ion.
As bidentate ligands, hydroxypyridinones typically form complexes with varying stoichiometries depending on the metal ion's coordination number and the solution conditions, such as pH and the ligand-to-metal ratio. For trivalent metal ions like Fe(III), which favor an octahedral coordination geometry, three ligand molecules coordinate to one metal ion, forming a neutral and stable 3:1 complex (ML₃). kcl.ac.ukresearchgate.net In solution, stepwise formation of 1:1 (ML) and 2:1 (ML₂) species is also observed. nih.govnih.gov For divalent ions like Cu(II) and Zn(II), 1:1 and 1:2 (metal:ligand) complexes are common. nih.govnih.gov
The thermodynamic stability of metal-hydroxypyridinone complexes is quantified by their formation constants (log β). A higher log β value indicates a more stable complex. These constants are determined experimentally through techniques like potentiometric and spectrophotometric titrations. rsc.orgnih.gov
To compare the chelating power of different ligands under specific conditions (e.g., physiological pH), the parameter pM is often used. The pM value represents the negative logarithm of the free metal ion concentration at a defined total ligand and metal concentration and pH. kcl.ac.ukresearchgate.net A higher pM value signifies a greater affinity of the ligand for the metal ion. For example, the derivative 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one (P1) shows a pFe³⁺ value of 22.0, which is significantly higher than that of the clinically used iron chelator deferiprone (B1670187) (20.6), indicating superior iron-sequestering ability. rsc.orgresearchgate.netrsc.org
Interactions with Physiologically Relevant Metal Ions
The interaction of hydroxypyridinones with metal ions present in biological systems is of particular interest. This includes essential metals, where chelation might disrupt homeostasis, and non-essential, toxic metals, for which these ligands can act as decorporation agents.
Iron(III): Hydroxypyridinones exhibit a particularly high affinity and selectivity for Fe(III), a hard trivalent cation. rsc.orgresearchgate.net The coordination results in the formation of highly stable, typically octahedral, ML₃ complexes. kcl.ac.uknih.gov The strong binding is reflected in the high formation constants and pFe values reported for these complexes. rsc.orgresearchgate.net
Copper(II): As a borderline metal ion, Cu(II) also forms complexes with hydroxypyridinones. rsc.org Potentiometric and spectroscopic studies indicate the formation of both 1:1 and 2:1 (Cu(II):ligand) species. nih.gov While the affinity for Cu(II) is significant, it is generally lower than for Fe(III), contributing to the ligand's selectivity for iron. nih.gov
Zinc(II): Zinc(II) is another essential borderline metal ion that interacts with hydroxypyridinone chelators. nih.gov Studies on the coordination of Zn(II) with these ligands have identified the formation of various complex forms in solution. nih.gov The stability of Zn(II) complexes is typically lower than that of both Fe(III) and Cu(II) complexes, minimizing the potential for disrupting zinc homeostasis during chelation therapy for other metals. nih.govrsc.org
Aluminum(III): Similar to Fe(III), Al(III) is a hard trivalent metal ion for which hydroxypyridinones show a strong chelating affinity. nih.gov This makes them potential therapeutic agents for conditions of aluminum overload. Studies have quantified the stability of Al(III)-hydroxypyridinone complexes, allowing for a direct comparison of their sequestering ability relative to other metal ions. mdpi.com The derivative 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one (P1) has been shown to be an effective chelator for Al(III). rsc.org
Table 1: Metal-Ligand Complex Formation Constants for 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one (P1) Data from potentiometric studies at 25 °C, 0.1 M KCl ionic strength. rsc.org
| Metal Ion | Species | log β |
| Al³⁺ | [Al(P1)]²⁺ | 13.93 |
| [Al(P1)₂]⁺ | 26.23 | |
| [Al(P1)₃] | 36.19 | |
| Cu²⁺ | [Cu(P1)]⁺ | 10.37 |
| [Cu(P1)₂] | 19.33 | |
| Zn²⁺ | [Zn(P1)]⁺ | 7.91 |
| [Zn(P1)₂] | 14.89 |
Influence of Tautomeric State on Metal Binding Affinity and Selectivity
The coordination chemistry of hydroxypyridinones is intrinsically linked to their tautomeric nature. The this compound scaffold can exist in equilibrium between its keto (pyridinone) and enol (hydroxypyridine) forms. This equilibrium is sensitive to factors such as pH and solvent polarity. wikipedia.orgwikipedia.org The specific tautomer present in solution directly influences the ligand's electronic properties, charge distribution, and the nature of the donor atoms available for coordination, thereby profoundly affecting its metal binding affinity and selectivity. rsc.org
The selectivity of hydroxypyridinones for specific metal ions is also governed by their tautomeric state, which influences their classification as "hard" or "soft" ligands according to the Hard and Soft Acids and Bases (HSAB) principle. kcl.ac.uk With two hard oxygen donor atoms, hydroxypyridinones generally show a high affinity for hard metal ions like Fe³⁺, Al³⁺, and lanthanides. rsc.orgmdpi.com The tautomeric equilibrium can fine-tune this preference. For example, the enhanced chelating ability of 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one for Fe³⁺ was not observed to the same extent for other metal ions like Al³⁺, Cu²⁺, and Zn²⁺. rsc.orgnih.gov This differential affinity, driven by the tautomeric behavior, contributes to making it a more selective iron chelator. nih.govrsc.org
The following table summarizes the effect of tautomerism on the iron binding affinity of a representative hydroxypyridinone compared to a standard chelator.
| Compound | pFe³⁺ | Key Influencing Factor | Reference |
| 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one | 22.0 | Tautomeric change to catechol form | nih.gov |
| Deferiprone | 20.6 | Standard 3-hydroxy-4-pyridinone structure | nih.gov |
This interactive table illustrates how the specific structure and resulting tautomerism of a hydroxypyridinone derivative can significantly enhance its affinity for iron (III) at physiological pH.
Spectroscopic and Computational Characterization of Metal Complexes
A combination of spectroscopic techniques and computational modeling is essential for the comprehensive characterization of metal complexes formed with this compound and its derivatives. These methods provide critical insights into the stoichiometry, coordination geometry, electronic structure, and stability of the complexes.
Spectroscopic Methods: Spectrophotometric (UV-Vis) titrations are widely used to study the formation of hydroxypyridinone-metal complexes in solution. The complexation process typically results in the appearance of a new, intense absorption band in the visible region (400-600 nm). nih.gov This band is attributed to a ligand-to-metal charge transfer (LMCT) transition, and its intensity changes with pH and the metal-to-ligand ratio, allowing for the determination of complex stoichiometry and stability constants. nih.govresearchgate.net The loss of protons from the ligand upon coordination also causes marked changes in the UV absorption spectra, which can be used to determine protonation constants. rsc.org
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool. While the metal ions themselves are often paramagnetic, making direct observation difficult, ¹H and ¹³C NMR can provide detailed information about the ligand's structure before and after complexation. Changes in the chemical shifts of the pyridinone ring protons and carbons can confirm the coordination sites.
Infrared (IR) and Raman spectroscopy offer valuable information about the bonding within the complex. The disappearance of the O-H stretching band and shifts in the C=O stretching frequency upon complexation can confirm the deprotonation of the hydroxyl group and its coordination to the metal center. mdpi.com These techniques are particularly useful for characterizing the solid-state structure of the complexes.
Computational Characterization: Computational methods, particularly Density Functional Theory (DFT), have become indispensable for elucidating the structures and properties of hydroxypyridinone-metal complexes. rsc.org DFT calculations can be used to:
Model the three-dimensional structures of different possible isomers and tautomers of the complexes.
Predict and interpret experimental spectroscopic data, such as IR and Raman vibrational frequencies, by assigning specific bands to molecular motions (e.g., Fe-O bond stretching). mdpi.com
Calculate the stability and binding energies of the complexes, providing a theoretical basis for understanding metal ion affinity and selectivity.
Analyze the electronic structure and bonding, including the nature of the LMCT bands observed in UV-Vis spectra.
The synergy between experimental spectroscopic data and computational modeling provides a robust framework for characterizing the intricate details of metal coordination by this compound. rsc.orgmdpi.com
The table below outlines the primary spectroscopic and computational methods used to characterize these metal complexes.
| Method | Information Obtained | Reference |
| UV-Vis Spectroscopy | Complex stoichiometry, stability constants, observation of Ligand-to-Metal Charge Transfer (LMCT) bands. | nih.gov |
| NMR Spectroscopy | Confirmation of ligand coordination sites through chemical shift changes. | researchgate.net |
| IR & Raman Spectroscopy | Evidence of deprotonation (loss of O-H stretch), confirmation of coordination (shifts in C=O stretch), identification of metal-ligand vibrations. | mdpi.com |
| Density Functional Theory (DFT) | Prediction of 3D structures, interpretation of vibrational spectra, calculation of binding energies, analysis of electronic structure. | rsc.orgmdpi.com |
This interactive table summarizes the key techniques employed to elucidate the structure and properties of hydroxypyridinone metal complexes.
Advanced Theoretical and Computational Investigations of 2 Hydroxy 1h Pyridin 4 One
Quantum Chemical Calculations for Molecular Properties and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic behavior of 2-hydroxy-1H-pyridin-4-one. These calculations provide insights into the molecule's stability, reactivity, and spectroscopic properties.
The electronic structure of a molecule is described by the arrangement of its electrons in various molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity.
For pyridone derivatives, Density Functional Theory (DFT) calculations are commonly used to determine these electronic properties. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The distribution of these orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack. For instance, in electrophilic aromatic substitution reactions, the HOMO lobes can predict the most reactive positions.
Table 1: Frontier Molecular Orbital Energies for a Substituted Xanthenedione Derivative (as an example of similar computational analysis)
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -5.8915 |
| LUMO | -1.9353 |
| HOMO-1 | -6.2499 |
| LUMO+1 | -1.0419 |
Data derived from quantum chemical calculations on 9-(3-bromo-4-hydroxy-5-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione.
The energy gap between the HOMO and LUMO can be used to calculate various chemical reactivity descriptors, such as chemical potential, hardness, and softness, which provide further insights into the molecule's reactivity.
Computational methods can be employed to map out the potential energy surface of a chemical reaction, identifying transition states and calculating activation energies. This analysis is crucial for understanding reaction mechanisms and predicting reaction rates. For instance, in the degradation of 4-hydroxypyridine (B47283) by Arthrobacter sp. IN13, the initial step is hydroxylation, and the subsequent ring-opening is catalyzed by an amidohydrolase.
Theoretical calculations can elucidate the step-by-step mechanism of such transformations. For example, studies on the transformation of formamide (B127407) to purine (B94841) have used density functional theory to explore the mechanistic pathway, identifying key intermediates and transition states. The rate-determining step of a reaction is the one with the highest activation energy.
Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. The gauge-independent atomic orbital (GIAO) method is a common approach for calculating NMR chemical shifts (¹H and ¹³C). Time-dependent density functional theory (TD-DFT) is frequently used to predict electronic absorption spectra (UV-Vis).
Calculated vibrational frequencies from methods like DFT can be compared with experimental IR spectra to aid in the assignment of spectral bands. Theoretical calculations often require the use of scaling factors to achieve better agreement with experimental data due to approximations in the theoretical models. These computational approaches provide a powerful complement to experimental spectroscopy, aiding in the structural elucidation and characterization of molecules like this compound.
Table 2: Example of Calculated vs. Experimental Spectroscopic Data for Amodiaquine (illustrative of the method)
| Parameter | Calculation Method | Calculated Value | Experimental Value |
|---|---|---|---|
| ¹H NMR Chemical Shifts | GIAO | Varies by proton | Varies by proton |
| ¹³C NMR Chemical Shifts | GIAO | Varies by carbon | Varies by carbon |
| UV-Vis λmax | TD-DFT | Varies by solvent | Varies by solvent |
| IR Frequencies | B3LYP/6-311++G(d,p) | Scaled values | Observed frequencies |
This table is illustrative of the types of data generated and compared in computational spectroscopic studies.
Molecular Dynamics Simulations for Conformational Landscape Exploration
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can explore the conformational landscape of a molecule, revealing its preferred shapes and dynamic behavior in different environments.
For molecules with conformational flexibility, such as those containing rotatable bonds, MD simulations can identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule interacts with its environment, including other molecules like proteins or solvents. The CHARMM36 force field is one of the commonly used sets of parameters to describe the potential energy of the system during the simulation. Analysis of the root-mean-square deviation (RMSD) of the atomic positions over the course of a simulation can indicate the stability of the molecule's conformation.
Solvation Models for Simulating Solution-Phase Phenomena (e.g., Polarizable Continuum Model)
The properties and behavior of a molecule can be significantly influenced by the solvent in which it is dissolved. Solvation models are computational methods used to account for the effects of the solvent. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model where the solvent is treated as a continuous medium with a specific dielectric constant, rather than as individual molecules. This approach simplifies the calculations, making them more computationally tractable.
PCM can be used in conjunction with quantum chemical calculations to predict how the solvent affects molecular properties such as electronic structure, reactivity, and spectroscopic parameters. There are different variations of PCM, such as the dielectric PCM (D-PCM) and the conductor-like PCM (C-PCM). The choice of model can depend on the specific properties of the solute and solvent being studied. It is important to note that PCM primarily accounts for electrostatic interactions and may have limitations where non-electrostatic effects like hydrogen bonding are dominant.
Computational Studies on Intermolecular Interactions and Aggregation
Computational methods are essential for studying the non-covalent interactions between molecules, which govern processes like molecular recognition and self-assembly. Quantum-chemical calculations can be used to evaluate the energies of pairwise interactions between molecules, providing insights into the forces driving the formation of molecular aggregates.
Studies on pyridone derivatives have shown their ability to form hydrogen-bonded dimers. In the solid state, 2-pyridone can form helical structures through hydrogen bonding. Computational analysis can help to quantify the strength of these interactions. For example, Hirshfeld surface analysis can be used to visualize and quantify intermolecular contacts in a crystal structure. Furthermore, database surveys, such as those of the Cambridge Structural Database (CSD) and the Protein Data Bank (PDB), can provide valuable information on the prevalence and geometry of specific intermolecular interactions involving the pyridone scaffold.
Structure Activity Relationship Sar Studies and Molecular Mechanisms of Action of Hydroxypyridinone Derivatives
Molecular Recognition and Binding Interactions in Biological Systems
The biological activity of 2-hydroxy-1H-pyridin-4-one and its derivatives is primarily rooted in their exceptional metal-chelating capabilities. These compounds act as bidentate ligands, effectively binding to various divalent and trivalent metal ions, which are often essential cofactors for metalloenzymes. The core pharmacophore for this interaction consists of the hydroxyl and ketone groups in the ortho position on the pyridinone ring, which allows for the formation of stable five-membered rings with metal cations.
Beyond metal chelation, the biological interactions of hydroxypyridinone derivatives are governed by a combination of non-covalent forces, including hydrogen bonds and hydrophobic contacts, which stabilize the enzyme-inhibitor complex. Molecular docking studies of various hydroxypyridinone hybrids have revealed key interactions with protein active sites. For instance, in the inhibition of histone deacetylases (HDACs), the phenyl ring of some derivatives engages in π-stacking interactions with phenylalanine residues, while other substituents can form hydrogen bonds with serine residues in the enzyme's active site. Similarly, in tyrosinase inhibition, benzyl (B1604629) groups on the hydroxypyridinone scaffold can form hydrophobic interactions with the enzyme, complementing the primary chelation of the copper ions in the active site. The strategic placement of substituents on the hydroxypyridinone ring can, therefore, significantly influence binding affinity and specificity by engaging in these additional interactions. The interplay of metal coordination, hydrogen bonding, and hydrophobic interactions is a critical determinant of the molecular recognition of these compounds in biological systems.
SAR in Antimalarial Agents
Hydroxypyridinone derivatives have emerged as a promising class of antimalarial agents, particularly in the context of hybrid molecules designed to overcome drug resistance.
While hydroxypyridinones have demonstrated potent antiplasmodial activity, their primary mechanism of action in hybrid molecules, such as those combined with chloroquine, appears to be the inhibition of β-hematin formation. This process is crucial for the parasite, as it detoxifies the free heme released during hemoglobin digestion. By chelating iron, hydroxypyridinones can interfere with this pathway.
There is limited direct evidence in the available literature to suggest that this compound derivatives act as potent inhibitors of other key Plasmodium falciparum enzymes such as type II NADH dehydrogenase (NDH2), the cytochrome bc1 complex, or dihydrofolate reductase (DHFR) as a primary mechanism of action. While these enzymes are validated targets for other classes of antimalarials, the main antiplasmodial activity of the studied hydroxypyridinone hybrids is consistently linked to their iron-chelating properties and subsequent disruption of heme detoxification. Some pyridone analogues (not specifically this compound derivatives) have been investigated as cytochrome bc1 inhibitors.
The antiplasmodial potency of hydroxypyridinone derivatives, particularly in hybrid structures with moieties like 4-aminoquinoline, is significantly influenced by the nature and position of substituents. The iron-chelating hydroxypyridinone component is thought to enhance the activity of the partner drug against resistant parasite strains.
Studies on 4-aminoquinoline-3-hydroxypyridin-4-one hybrids have shown that modifications to the linker connecting the two pharmacophores and substituents on the pyridinone ring can modulate activity. For instance, the presence of a benzyl group at the C-3 position of the pyridinone ring has been implicated in the inhibition of β-hematin formation. Deprotection of certain groups can lead to a decrease in β-hematin inhibition, although this does not always translate to a loss of antiplasmodial activity, suggesting the involvement of other mechanisms.
The following table summarizes the in vitro antiplasmodial activity of selected hydroxypyridinone-chloroquine hybrids against different strains of P. falciparum.
| Compound | IC50 (µM) vs. K1 strain (CQ-resistant) | IC50 (µM) vs. 3D7 strain (CQ-sensitive) | IC50 (µM) vs. W2 strain (CQ-resistant) |
|---|---|---|---|
| 8c | 0.13 | 0.004 | 0.1 |
| 8d | 0.08 | 0.01 | 0.02 |
| 7g | 0.07 | 0.03 | 0.08 |
SAR in Enzyme Inhibitors
The metal-chelating ability of hydroxypyridinone derivatives makes them effective inhibitors of various metalloenzymes.
Urease, a nickel-containing enzyme, is a target for the treatment of infections caused by bacteria such as Helicobacter pylori. Hydroxypyridinone derivatives have been investigated as urease inhibitors, with their mechanism of action centered on the chelation of the nickel ions in the enzyme's active site. The 3-hydroxy-4-pyridinone scaffold acts as a bidentate ligand, binding to the Ni(II) ions and thereby inactivating the enzyme.
The structural determinants for effective urease inhibition by these compounds include the presence of the ortho-hydroxy and keto groups, which are essential for nickel chelation. The substituents on the pyridinone ring can influence the lipophilicity and steric properties of the inhibitor, which in turn affects its ability to access the active site. Molecular docking studies have shown that smaller, less bulky substituents are preferred, as they can more easily enter the substrate-binding pocket and avoid unfavorable steric interactions with surrounding amino acid residues. The chelation of the nickel ions by the hydroxypyridinone disrupts the catalytic mechanism of urea (B33335) hydrolysis.
Xanthine (B1682287) oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. While direct studies on this compound derivatives as XO inhibitors are limited, insights into their potential binding modes can be inferred from computational studies of other heterocyclic inhibitors.
The active site of xanthine oxidase contains a molybdenum cofactor and several key amino acid residues that are crucial for substrate and inhibitor binding, including Arg880, Thr1010, and Glu802. Inhibitors of XO typically form hydrogen bonds and hydrophobic interactions within this active site. It is plausible that the hydroxypyridinone scaffold could interact with these residues. The hydroxyl and carbonyl groups of the pyridinone ring could act as hydrogen bond donors and acceptors, respectively, potentially forming interactions with residues like Arg880 and Thr1010. Furthermore, the aromatic ring of the hydroxypyridinone could engage in π-π stacking or hydrophobic interactions with phenylalanine residues, such as Phe914 and Phe1009, which are known to be important for the binding of other inhibitors. The nature and position of substituents on the hydroxypyridinone ring would be expected to significantly modulate these interactions and, consequently, the inhibitory potency. Kinetic studies on related flavonoid inhibitors have shown them to be competitive or mixed-type inhibitors of xanthine oxidase.
Computational Approaches to SAR: Molecular Docking and Quantitative Structure-Activity Relationships (QSAR)
Computational methods are indispensable tools in modern drug discovery and development, providing powerful means to investigate structure-activity relationships (SAR) at a molecular level. For hydroxypyridinone derivatives, techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling have been instrumental in elucidating their mechanisms of action and guiding the design of more potent and selective compounds.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of hydroxypyridinone derivatives, docking studies have been crucial in understanding how these molecules interact with their biological targets, such as enzymes.
For example, in the study of novel 3-hydroxypyridine-4-one derivatives as potential acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease, molecular docking revealed specific interactions within the enzyme's active site. These simulations showed that the phenyl group of a phenyl-ethyl-N-piperidine moiety formed hydrophobic interactions with key amino acid residues like Trp285 and Tyr340. Furthermore, π-cation interactions were observed between the nitrogen atom of the piperidine (B6355638) ring and Phe294, as well as between a secondary amine in the linker and Trp85. Such detailed interaction maps are invaluable for rational drug design, allowing chemists to modify the ligand structure to enhance these favorable interactions and improve inhibitory activity.
Similarly, in the design of hydroxypyridinone-based tyrosinase inhibitors, docking studies have shown that the characteristic 3-hydroxyl and 4-carbonyl groups of the hydroxypyridinone scaffold are perfectly positioned to chelate the copper ions in the enzyme's active site. The rest of the molecule, such as benzyl groups, can then form hydrophobic interactions with other parts of the enzyme, further stabilizing the complex.
Quantitative Structure-Activity Relationships (QSAR)
QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models allow for the prediction of the activity of new, unsynthesized compounds and can provide insight into the physicochemical properties that are most important for a desired biological effect.
For a series of 3-hydroxypyridine-4-one and 3-hydroxypyran-4-one derivatives with antimicrobial activity, QSAR analyses were performed using various chemometric methods, including factor analysis-based multiple linear regression (FA-MLR), principal component regression (PCR), and genetic algorithm-partial least squares (GA-PLS). These studies revealed that topological parameters, which describe the connectivity and shape of the molecules, played a significant role in their antimicrobial activity against S. aureus and C. albicans.
The statistical quality of these QSAR models, indicated by high values for R² (explained variance) and Q² (predicted variance), demonstrates their robustness and predictive power. For instance, a GA-PLS model for activity against S. aureus was able to explain 96% and predict 91% of the variance in the biological data. Such models are powerful tools for virtual screening and for prioritizing the synthesis of new derivatives with potentially enhanced activity.
Together, molecular docking and QSAR provide a synergistic approach to understanding the SAR of hydroxypyridinone derivatives. Docking provides a visual and mechanistic understanding of ligand-target interactions, while QSAR offers a statistical correlation between molecular descriptors and biological activity. The integration of these computational methods accelerates the drug discovery process, making it more efficient and cost-effective.
Table 5: Application of Computational Methods in SAR of Hydroxypyridinones
| Computational Method | Application | Key Insights |
|---|---|---|
| Molecular Docking | Predicting binding modes of hydroxypyridinone derivatives in enzyme active sites (e.g., AChE, tyrosinase). | - Identification of specific amino acid interactions (hydrophobic, π-cation).- Confirmation of metal chelation by the hydroxypyridinone core. |
| QSAR | Relating structural properties of hydroxypyridinone derivatives to their antimicrobial activity. | - Identification of key molecular descriptors (e.g., topological parameters) influencing activity.- Development of predictive models for biological activity (e.g., R² up to 0.96). |
Emerging Applications and Future Research Directions in 2 Hydroxy 1h Pyridin 4 One Chemistry
Role as Catalytic Agents in Organic Transformations (e.g., Proton-Dependent Reactions)
While some simpler pyridone tautomers are known to catalyze proton-dependent reactions, the primary emerging role of 4-hydroxy-2-pyridone in organic transformations is as a highly valuable substrate in transition metal-catalyzed reactions. This scaffold provides a reactive template for C-H functionalization, enabling the synthesis of complex, functionalized pyridone derivatives that are otherwise difficult to access.
Notably, the 4-hydroxy-2-pyridone core has been successfully utilized in palladium-catalyzed direct C3-arylation and alkenylation reactions. These methods allow for the efficient formation of new carbon-carbon bonds at the 3-position of the pyridone ring.
Key Research Findings in Catalytic Transformations:
| Catalytic Reaction | Catalyst System | Reactants | Product Type | Reference |
| Direct C3-Arylation | Palladium catalyst | N-substituted-4-hydroxy-2-pyridones, Aryl boronic acids | 3-Aryl-4-hydroxy-2-pyridones | |
| Direct C3-Alkenylation | Palladium acetate (B1210297) | N-substituted-4-hydroxy-2-pyridones, Unactivated alkenes | 3-Alkenyl-4-hydroxy-2-pyridones or Furo[3,2-c]-pyridones | |
| Cross-Coupling | Palladium catalyst | 4-hydroxy-2-pyridones, Tosylhydrazones | 3-Carbocyclic pyridones |
These palladium-catalyzed strategies offer mild reaction conditions and provide an attractive protocol for creating diverse molecular architectures based on the 4-hydroxy-2-pyridone framework. The development of such synthetic methods is crucial for building libraries of novel compounds for drug discovery and materials science.
Development of Molecular Switches and Logic Gates Based on Tautomerism
The development of molecular-level computing devices, such as molecular switches and logic gates, is a significant goal in nanotechnology. These devices often rely on molecules that can exist in two or more stable or metastable states, which can be reversibly interconverted by external stimuli like light, pH, or chemical inputs.
The inherent keto-enol tautomerism of the 2-hydroxy-1H-pyridin-4-one core makes it a theoretical candidate for such applications. The ability to switch between the dihydroxy-pyridine and the hydroxy-pyridinone forms involves a proton transfer, which alters the electronic and structural properties of the molecule. This change in conformation and electronic structure is the fundamental principle behind many molecular switches.
While the concept is promising, and related heterocyclic systems are being explored for these purposes, specific research demonstrating the application of this compound or its simple derivatives as functional molecular switches or logic gates is not yet extensively reported in scientific literature. Future research may focus on harnessing the tautomeric properties of this scaffold to design and synthesize novel molecules capable of performing logical operations at the molecular level.
Applications in Advanced Materials Science and Engineering (e.g., Covalent Organic Frameworks)
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with highly ordered structures and tunable functionalities. Their unique properties make them suitable for applications in gas storage, catalysis, and energy storage. Pyridine-based COFs are of particular interest due to the potential for the nitrogen atoms to act as active sites.
Recent research has demonstrated the direct use of 2,4-dihydroxypyridine (B17372) as a precursor in the synthesis of advanced materials. In one study, 2,4-dihydroxypyridine was used to synthesize a pyridine (B92270) bi-triazine covalent organic framework (O-COF). This COF was subsequently used as a template to create a bimetallic Fe, Co-N codoped carbon material (FeCo@NC). This derived material exhibited outstanding performance as a bifunctional electrocatalyst, showing high activity for both the oxygen evolution reaction (OER) and oxygen reduction reaction (ORR). This bifunctional nature is highly desirable for applications in rechargeable Zn-air batteries. The study highlights how the specific structure derived from the 2,4-dihydroxypyridine building block contributes to creating uniform nanoparticle distribution and sufficient catalytic sites.
Exploration of Novel Biological Targets and Therapeutic Modalities beyond Established Areas
The 4-hydroxy-2-pyridone scaffold is a "privileged structure" in medicinal chemistry, appearing in a multitude of natural product alkaloids with diverse biological effects, including antifungal, antibacterial, insecticidal, and cytotoxic activities. While derivatives have been investigated for some time, recent research is pushing into novel therapeutic areas and exploring new biological targets.
One of the most promising new applications is the development of antibacterial agents targeting Gram-negative pathogens, a growing public health threat. A novel series of 4-hydroxy-2-pyridones was found to preferentially inhibit bacterial DNA synthesis. One optimized compound from this series showed significant efficacy in a murine septicemia model against E. coli, demonstrating its potential for treating serious infections.
Beyond antibacterial applications, researchers are exploring derivatives of this scaffold for a range of complex diseases:
Oncology : The scaffold is a key component in compounds designed to inhibit a wide array of cancer-related targets, including protein tyrosine kinases, histone deacetylase (HDAC), and isocitrate dehydrogenase (IDH). Numerous synthetic derivatives have been evaluated in vitro against human tumor cell lines, with some showing potent antiproliferative activity.
Neurodegenerative Diseases : Multi-target agents for Alzheimer's disease have been designed based on the 4-hydroxy-pyridinone structure. These novel compounds aim to simultaneously target the H₃ receptor, amyloid-beta (Aβ) peptide aggregation, metal ion chelation, and oxidative stress.
Infectious Diseases : In addition to bacterial infections, the scaffold is being investigated for other pathogens. Derivatives have been identified with antimalarial activity, acting by inhibiting the cytochrome bc1 complex. Furthermore, certain 4-hydroxy-2-pyridone alkaloids have shown anti-coronaviral properties.
Synergistic Integration of Experimental and Computational Research for Rational Design and Discovery
The advancement of novel applications for this compound is increasingly driven by a powerful synergy between experimental synthesis and computational modeling. This integrated approach accelerates the rational design and discovery of new molecules with tailored properties.
Computational chemistry plays a vital role in understanding the fundamental properties of the pyridone scaffold. Quantum chemical calculations, such as Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis, are employed to study the molecule's structure, tautomeric equilibria, and spectroscopic properties. This theoretical understanding provides a solid foundation for designing new derivatives.
In the realm of drug discovery, computational tools are indispensable for identifying and optimizing lead compounds.
Molecular Docking : This technique is widely used to predict how a molecule will bind to the active site of a biological target, such as an enzyme or receptor. For instance, in silico docking studies have been used to guide the design of 4-hydroxy-2-quinolinone derivatives as multi-target agents, predicting their binding modes and helping to rationalize their observed biological activity.
Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. These models are particularly useful for predicting the activity of newly designed compounds and for optimizing existing ones, as has been demonstrated in the rational design of tubulin-targeting anticancer agents.
The typical workflow involves using computational methods to screen virtual libraries of compounds or to suggest specific modifications to the 4-hydroxy-2-pyridone core. The most promising candidates are then synthesized in the lab and evaluated experimentally. The experimental results, in turn, provide feedback to refine the computational models, creating a powerful design-build-test-learn cycle that enhances the efficiency of the discovery process.
Q & A
Q. Q1. What are the common synthetic routes for 2-hydroxy-1H-pyridin-4-one, and how are reaction conditions optimized?
Methodological Answer: Synthesis typically involves multi-step organic reactions. A standard approach includes:
- Cyclization reactions : Using precursors like substituted pyridines or pyrimidines under acidic or basic conditions.
- Hydroxylation : Introduction of the hydroxyl group via oxidation or hydrolysis of halogenated intermediates .
- Purification : Column chromatography (silica gel, eluents like ethyl acetate/hexane) or recrystallization to achieve >95% purity .
Q. Optimization Parameters :
- Temperature : Controlled reflux (e.g., 80–100°C) to avoid side reactions.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity, while ethanol/water mixtures improve yield in hydroxylation steps .
Q. Q2. How is structural characterization of this compound performed, and what analytical techniques are critical?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions. For example, the hydroxyl proton appears as a singlet at δ ~10–12 ppm in DMSO-d₆ .
- X-ray Crystallography : Resolves tautomeric forms (e.g., keto-enol equilibrium). A 2012 study reported bond lengths of 1.34 Å for C=O and 1.38 Å for C–OH .
- Mass Spectrometry : ESI-MS (m/z 123.04 [M+H]⁺) verifies molecular weight .
Q. Q3. How can contradictory biological activity data for this compound derivatives be resolved?
Methodological Answer: Contradictions often arise from:
- Tautomerism : Keto-enol equilibria affect binding affinity. Use NMR or IR to quantify tautomeric ratios .
- Dose-dependent effects : Conduct dose-response assays (e.g., IC₅₀ curves) to differentiate cytotoxic vs. therapeutic ranges .
- Structural analogs : Compare activity of derivatives with/without hydroxyl groups. For example, replacing –OH with –OCH₃ reduces metal-chelating capacity, altering bioactivity .
Case Study : A 2024 study found anti-inflammatory activity (IC₅₀ = 12 µM) in the enol form but no activity in the keto form .
Q. Q4. What computational strategies predict the metal-chelating behavior of this compound?
Methodological Answer:
- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to identify stable coordination modes (e.g., bidentate vs. monodentate) .
- Molecular Dynamics (MD) : Simulate binding to Fe³⁺ or Al³⁺ in aqueous media. A 2020 study showed preferential binding to Fe³⁺ (ΔG = −28.5 kcal/mol) .
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., ribonucleotide reductase) .
Q. Q5. How do solvent effects influence the tautomeric equilibrium of this compound?
Methodological Answer:
- Solvent Polarity : In polar solvents (water, DMSO), the enol form dominates due to hydrogen bonding. In nonpolar solvents (toluene), the keto form is favored .
- UV-Vis Spectroscopy : Monitor λ_max shifts (e.g., 290 nm for keto vs. 320 nm for enol) .
- pH Dependence : At pH > 7, deprotonation stabilizes the enolate form, enhancing metal chelation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
